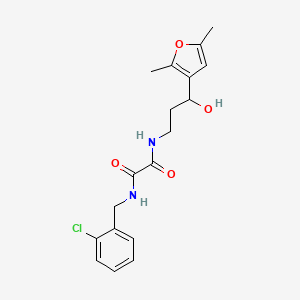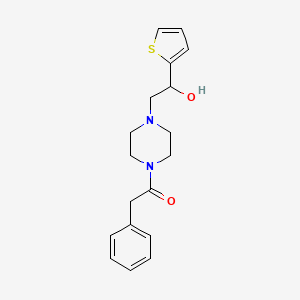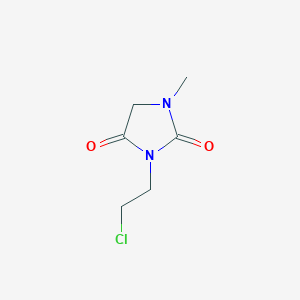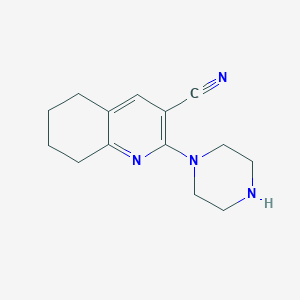
N1-(2-chlorobenzyl)-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N1-(2-chlorobenzyl)-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide is a derivative of oxalamide, which is a class of compounds known for their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, we can infer from the related structures and activities of similar compounds that it may exhibit interesting chemical and biological properties.
Synthesis Analysis
The synthesis of related antipyrine derivatives has been reported, where compounds such as 2-chloro-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide have been synthesized in good yields and characterized spectroscopically . The synthesis involves the formation of amide bonds and the introduction of halogen substituents, which is relevant to the synthesis of this compound, as it likely involves similar synthetic strategies.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using X-ray diffraction, revealing that they crystallize in the monoclinic P21/c space group . The crystal packing is stabilized by hydrogen bonds and π-interactions, which are also expected to be significant in the molecular structure of this compound due to the presence of similar functional groups.
Chemical Reactions Analysis
The related compounds exhibit the ability to form hydrogen bonds and π-interactions, which are crucial in their reactivity and interaction with biological targets . The oxalamide moiety in the compound of interest suggests that it may also engage in similar interactions, potentially leading to biological activities such as DNA-binding, as observed in binuclear copper(II) complexes with related ligands .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are often influenced by their molecular structure. The presence of halogen atoms and the oxalamide group suggests that this compound may have distinct solubility, stability, and reactivity profiles. The related antipyrine derivatives have been analyzed through Hirshfeld surface analysis and DFT calculations, indicating that their properties are significantly influenced by intermolecular interactions . Similarly, the binuclear copper(II) complexes exhibit distinct 3D supramolecular structures due to π-π stacking and hydrogen bonding, which could also be relevant for the compound .
Applications De Recherche Scientifique
Amide Formation Techniques
A pivotal application in scientific research involving N1-(2-chlorobenzyl)-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide is in the development and refinement of amide formation techniques. For example, Ju et al. (2011) discussed amide formation by decarboxylative condensation of hydroxylamines and α-ketoacids, highlighting the chemical framework's role in synthesizing organic compounds through amide bond formation, which is a critical reaction in organic synthesis and drug development (Lei Ju, J. Bode, Tatsuya Toma, T. Fukuyama, 2011).
Structural Characterization
Another significant area of application is in the structural characterization of N,N'-bis(substituted)oxamide compounds. Wang et al. (2016) elucidated the crystal structure of a closely related N,N'-bis(substituted)oxamide compound, which provides insight into the molecular conformation, interactions, and potential functionalities of such compounds in material science and pharmaceutical research (Chang Wang, K. Zheng, Yan-Tuan Li, Zhiyong Wu, 2016).
Synthetic Methodologies
The compound is also central to novel synthetic methodologies for oxalamides. Mamedov et al. (2016) developed a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing the compound's utility in creating structurally diverse and potentially biologically active oxalamides. This method offers a new avenue for synthesizing anthranilic acid derivatives and oxalamides, underlining the compound's importance in synthetic organic chemistry (V. Mamedov, V. L. Mamedova, G. Z. Khikmatova, E. Mironova, D. Krivolapov, O. Bazanova, D. Chachkov, S. Katsyuba, I. Rizvanov, S. Latypov, 2016).
Propriétés
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4/c1-11-9-14(12(2)25-11)16(22)7-8-20-17(23)18(24)21-10-13-5-3-4-6-15(13)19/h3-6,9,16,22H,7-8,10H2,1-2H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSHGJHPGDEJHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)C(=O)NCC2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Dimethylamino)carbonothioyl]aminobenzoic acid](/img/structure/B2515703.png)

![6,7-Dichloro-4-(4-chlorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one](/img/structure/B2515708.png)
![7-Methyl-3-[2-(morpholin-4-yl)ethyl]-1,3,10-triazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-2(6),7,9,11(16),12,14-hexaene-8-carbonitrile](/img/structure/B2515710.png)

![N-[2-(But-2-ynoylamino)cyclohexyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B2515712.png)

![2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2515715.png)
![1-Cyclopentyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid](/img/structure/B2515716.png)
![[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol](/img/structure/B2515718.png)

![methyl 4-[(2,4-dioxo-3-phenyl-1H-pyrimidine-5-carbonyl)amino]benzoate](/img/structure/B2515722.png)

